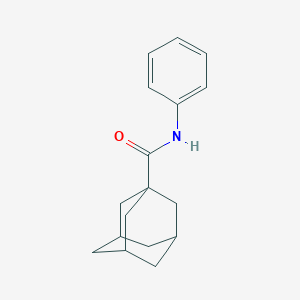
ADAMANTANE-1-CARBOXYLIC ACID PHENYLAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ADAMANTANE-1-CARBOXYLIC ACID PHENYLAMIDE is a synthetic compound belonging to the adamantane family.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
ADAMANTANE-1-CARBOXYLIC ACID PHENYLAMIDE can be synthesized through a one-step procedure by reacting adamantane-1-carboxylic acid with aromatic amines in the presence of phosphorus trichloride, 4-dimethylaminopyridine (DMAP), and triethylamine as a hydrogen chloride acceptor. The optimal conditions involve heating an equimolar mixture of the acid, amine, phosphorus trichloride, DMAP, and triethylamine in acetonitrile under reflux for 8 hours. This method yields the target amides in 54-87% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the catalytic amidation of carboxylic acids with amines. This method is scalable and can be adapted for large-scale production by optimizing reaction conditions and using industrial-grade reagents .
Analyse Des Réactions Chimiques
Types of Reactions
ADAMANTANE-1-CARBOXYLIC ACID PHENYLAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The amide group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
ADAMANTANE-1-CARBOXYLIC ACID PHENYLAMIDE has a wide range of scientific research applications:
Medicinal Chemistry: It is used in the synthesis of drugs for treating influenza, pneumonia, Parkinson’s disease, and tuberculosis.
Neuroscience: The compound modulates neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate, and has antioxidant and anti-inflammatory properties.
Material Science: this compound is explored as a building block for designing new materials with unique properties.
Mécanisme D'action
The exact mechanism of action of ADAMANTANE-1-CARBOXYLIC ACID PHENYLAMIDE is not fully understood. it is believed to exert its effects through the modulation of various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. The compound also has antioxidant and anti-inflammatory properties, contributing to its neuroprotective effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
ADAMANTANE-1-CARBOXYLIC ACID PHENYLAMIDE:
N-aryl (benzyl)adamantane-1-carboxamides: These compounds are synthesized similarly and have applications in medicinal chemistry.
N-(naphthalen-1-yl) phenazine-1-carboxamide: This compound has fungicidal properties and is used in agricultural applications.
Uniqueness
This compound stands out due to its broad range of applications in medicinal chemistry, neuroscience, and material science. Its unique structural properties and ability to modulate neurotransmitter systems make it a valuable compound for scientific research.
Propriétés
Formule moléculaire |
C17H21NO |
|---|---|
Poids moléculaire |
255.35 g/mol |
Nom IUPAC |
N-phenyladamantane-1-carboxamide |
InChI |
InChI=1S/C17H21NO/c19-16(18-15-4-2-1-3-5-15)17-9-12-6-13(10-17)8-14(7-12)11-17/h1-5,12-14H,6-11H2,(H,18,19) |
Clé InChI |
ZZPUAFLZMYOTPH-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC=C4 |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC=C4 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)benzamide](/img/structure/B273678.png)
![[2-Benzyl-3-(4-nitrobenzoyl)-1-benzofuran-5-yl] benzoate](/img/structure/B273680.png)
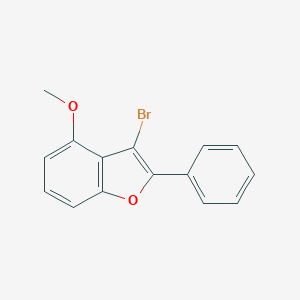
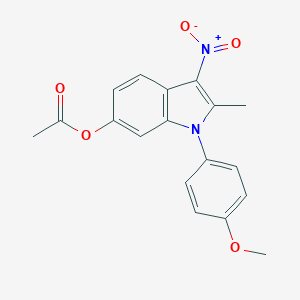
![(2Z)-2-[(4-acetylphenyl)hydrazinylidene]cyclohexan-1-one](/img/structure/B273685.png)
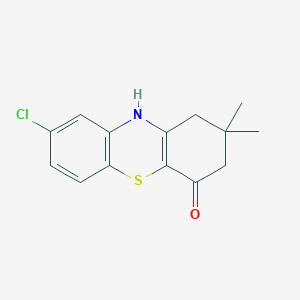
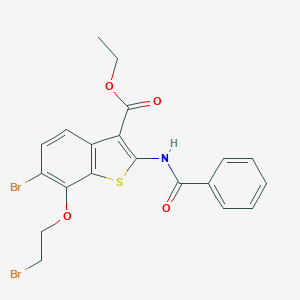
![1-(8-METHYL-1,2,3A,4,5,6-HEXAHYDRO-3H-PYRAZINO[3,2,1-JK]CARBAZOL-3-YL)-1-ETHANONE](/img/structure/B273690.png)
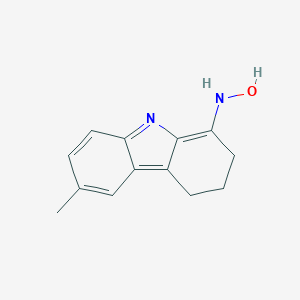
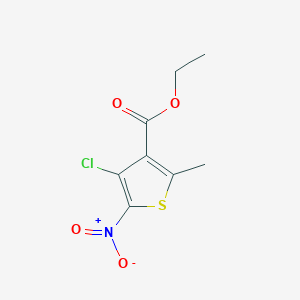
![ethyl 5-[(3-cyano-2-pyridinyl)oxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B273694.png)
![N-[2-oxo-2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]ethyl]benzamide](/img/structure/B273701.png)
![3-[4-(Dimethylamino)phenyl]-2-sulfanylacrylic acid](/img/structure/B273702.png)
![N-[2,2,2-trichloro-1-(methylamino)ethylidene][1,1'-biphenyl]-4-carboxamide](/img/structure/B273705.png)
